4-(3,5-Dimethylisoxazol-4-YL)phenol
Overview
Description
4-(3,5-Dimethylisoxazol-4-YL)phenol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ligand Synthesis and Biological Evaluation
- Sulfonamide-Derived Compounds : A study by Chohan and Shad (2011) on sulfonamide-derived ligands, including 4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl derivatives, highlights their synthesis and characterization. These compounds exhibit moderate to significant antibacterial and antifungal activities, showcasing potential in pharmaceutical research (Chohan & Shad, 2011).
Corrosion Inhibition
- Bipyrazolic-type Organic Compounds : Wang et al. (2006) conducted a theoretical study on bipyrazolic compounds, including derivatives of 3,5-dimethylisoxazol, for their use as corrosion inhibitors. These compounds show promising results in protecting metals from corrosion, which is significant for industrial applications (Wang et al., 2006).
Catalysis in Organic Synthesis
- Ruthenium Phenolate-Oxazoline Complexes : Jia et al. (2018) explored ruthenium complexes containing phenolate-oxazoline ligands, which include derivatives of 3,5-dimethylisoxazole. These complexes are effective in catalyzing the transfer hydrogenation of nitroarene to aniline, a reaction important in organic synthesis (Jia et al., 2018).
Chemosensor Development
- Chemosensor for Ion Detection : Diao et al. (2019) developed a diarylethene 1-(3,5-dimethylisoxazole-4-yl) derivative as a chemosensor. This compound shows potential in detecting ions like CN and Zn, important for environmental monitoring and biomedical applications (Diao et al., 2019).
Optoelectronic and Nonlinear Optical Properties
- Isoxazole Derivatives in Optoelectronics : Irfan et al. (2016) investigated isoxazole derivatives, including 3,4-dimethylisoxazol-5-yl compounds, for their optoelectronic and nonlinear optical properties. These compounds are promising for applications in semiconducting materials and electronic devices (Irfan et al., 2016).
Epigenetic Therapeutic Target
- Bromodomain Ligands : Hewings et al. (2013) optimized 3,5-dimethylisoxazole derivatives as potent ligands for the bromodomain protein module. These compounds are important in epigenetic therapy, offering a new avenue for drug discovery (Hewings et al., 2013).
Mechanism of Action
Target of Action
The primary target of 4-(3,5-Dimethylisoxazol-4-YL)phenol is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression. BRD4 inhibitors have shown promising potential in cancer therapy .
Mode of Action
This compound interacts with BRD4, inhibiting its activity. Notably, a derivative of this compound, DDT26, exhibited a potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . The phthalazinone moiety of DDT26 mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 .
Biochemical Pathways
The inhibition of BRD4 by this compound affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Result of Action
The result of the action of this compound is significant anti-proliferative activity against both triple-negative breast cancer (TNBC) cell lines and MCF-7 cells . It induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Properties
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-11(8(2)14-12-7)9-3-5-10(13)6-4-9/h3-6,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETDAHHUUHZPRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470020 | |
Record name | 4-(3,5-DIMETHYLISOXAZOL-4-YL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875628-75-4 | |
Record name | 4-(3,5-DIMETHYLISOXAZOL-4-YL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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